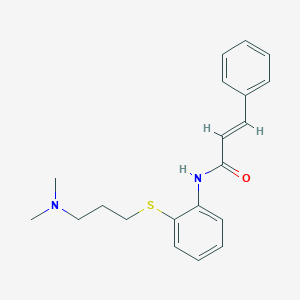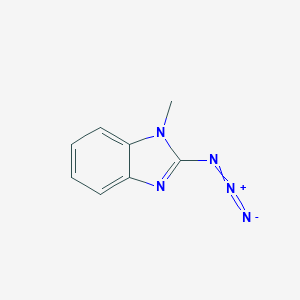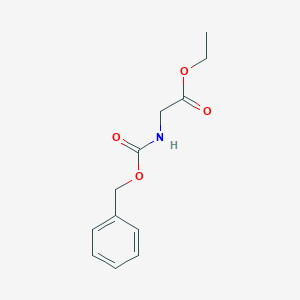
1,3-Diphenyl-1-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenyl-1-butanone, also known as 1,3-diphenylbutan-1-one or 1,3-diphenylbutanone, is an organic compound with a molecular formula of C14H14O. It is a colorless, crystalline solid that has a faint, aromatic odor. This compound is used in the synthesis of pharmaceuticals, dyes, and fragrances. It is also used as an organic solvent in the chemical industry.
科学的研究の応用
Metabolite Identification
Research has explored the metabolites of diphenidol, a compound related to 1,3-Diphenyl-1-butanone, focusing on its metabolic pathways in the human body. This includes studying the main metabolic pathways such as hydroxylation, oxidation, dehydration, and conjugation with glucuronic acid. This study is significant for drug safety assessment and clinical application (Liu Yang et al., 2021).
Chemical Synthesis and Reactions
1,1-Diphenyl-1-hydroxy-3-butanone, a variant of this compound, has been used as a precursor in catalytic aldol-transfer reactions, highlighting its utility in organic synthesis (Bixia Xi & V. Nevalainen, 2006). Additionally, the anodic oxidation of 1,1-diphenyl-2-methylpropene has been studied, leading to the formation of ketones like 3,3-diphenyl-2-butanone, demonstrating its potential in electrochemical applications (R. Akaba et al., 1991).
Psychotropic Agent Synthesis
In the search for new psychotropic agents, derivatives of this compound have been synthesized, indicating its relevance in the development of new psychiatric medications (Makoto Sato & F. Uchimaru, 1981).
Structural and Spectroscopic Studies
Research has also been conducted on the structure and spectroscopic properties of compounds related to this compound, like 1,3-diphenyl-3-methyl-3-(trichlorogermyl)butanone-1, using quantum-chemical calculations. This indicates its application in the field of theoretical chemistry and material science (V. P. Feshin & E. V. Feshina, 2012).
Safety and Hazards
Safety data sheets suggest that contact with skin, eyes, or ingestion should be avoided. Dust formation should be avoided and adequate ventilation should be ensured .
Relevant Papers There are several relevant papers on 1,3-Diphenyl-1-butanone. For instance, a paper by Paulson et al. discusses the synthesis of this compound . Another paper discusses the synthesis of 1,3-Diphenyl-4-(4-substituted piperidinyl)-1-butanones .
特性
IUPAC Name |
1,3-diphenylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVFXLVPKFXTCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1533-20-6 |
Source


|
| Record name | 1,3-Diphenyl-1-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001533206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1533-20-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-PHENYLBUTYROPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
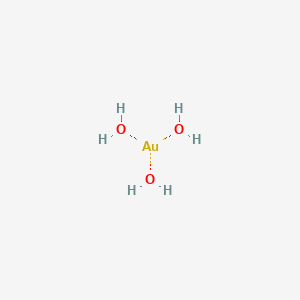

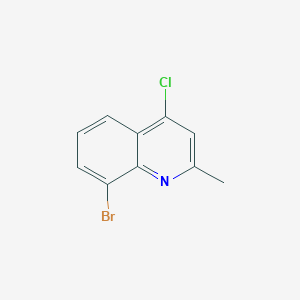





![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)
